molecular formula C16H12ClN2NaO11PS2 B15130011 2,7-Naphthalenedisulfonic acid,3-[(4-chloro-2-phosphonophenyl)azo]-4,5-dihydroxy-, disodium salt

2,7-Naphthalenedisulfonic acid,3-[(4-chloro-2-phosphonophenyl)azo]-4,5-dihydroxy-, disodium salt

Cat. No.: B15130011
M. Wt: 561.8 g/mol
InChI Key: IMVPMBMRGHMOIT-UHFFFAOYSA-N
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Description

2,7-Naphthalenedisulfonic acid,3-[(4-chloro-2-phosphonophenyl)azo]-4,5-dihydroxy-, disodium salt is a complex organic compound with the molecular formula C16H10ClN2Na2O11PS2This compound is characterized by its red color in neutral and acidic solutions, and purple color in alkaline solutions . It is widely used as a reagent in various chemical analyses and industrial applications.

Preparation Methods

The synthesis of 2,7-Naphthalenedisulfonic acid,3-[(4-chloro-2-phosphonophenyl)azo]-4,5-dihydroxy-, disodium salt typically involves several steps:

    Reduction of Nitrobenzene: Nitrobenzene is reduced to aniline.

    Reaction with Naphthalic Anhydride: Aniline reacts with naphthalic anhydride to form 4-aminonaphthalene.

    Diazotization: 4-aminonaphthalene undergoes diazotization to form 4-nitronaphthalene.

    Reduction: 4-nitronaphthalene is reduced to 4-aminonaphthalene.

    Sulfonation: 4-aminonaphthalene reacts with sulfuric acid to form the final product.

Chemical Reactions Analysis

2,7-Naphthalenedisulfonic acid,3-[(4-chloro-2-phosphonophenyl)azo]-4,5-dihydroxy-, disodium salt undergoes various chemical reactions:

Common reagents used in these reactions include sulfuric acid, sodium nitrite, and reducing agents like sodium sulfide. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

This compound has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,7-Naphthalenedisulfonic acid,3-[(4-chloro-2-phosphonophenyl)azo]-4,5-dihydroxy-, disodium salt involves its ability to form complexes with metal ions. The compound binds to metal ions through its sulfonic acid and hydroxyl groups, forming stable complexes that can be detected and quantified using various analytical techniques .

Comparison with Similar Compounds

Similar compounds to 2,7-Naphthalenedisulfonic acid,3-[(4-chloro-2-phosphonophenyl)azo]-4,5-dihydroxy-, disodium salt include:

    2,7-Naphthalenedisulfonic acid disodium salt: Used in similar applications but lacks the azo and phosphono groups.

    4,5-Dihydroxynaphthalene-2,7-disulfonic acid disodium salt: Used as an intermediate in dye production.

    4-Amino-5-hydroxy-2,7-naphthalenedisulfonic acid disodium salt: Used in the synthesis of various organic compounds .

The uniqueness of this compound lies in its ability to form highly stable complexes with metal ions, making it particularly useful in analytical chemistry and industrial applications.

Properties

Molecular Formula

C16H12ClN2NaO11PS2

Molecular Weight

561.8 g/mol

InChI

InChI=1S/C16H12ClN2O11PS2.Na/c17-8-1-2-10(12(5-8)31(22,23)24)18-19-15-13(33(28,29)30)4-7-3-9(32(25,26)27)6-11(20)14(7)16(15)21;/h1-6,20-21H,(H2,22,23,24)(H,25,26,27)(H,28,29,30);

InChI Key

IMVPMBMRGHMOIT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)P(=O)(O)O)N=NC2=C(C3=C(C=C(C=C3C=C2S(=O)(=O)O)S(=O)(=O)O)O)O.[Na]

Origin of Product

United States

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